Mycomycin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mycomycin is a straight-chain polyunsaturated fatty acid comprising tridecanoic acid having (E)- and (Z)-double bonds at positions 3 and 5 respectively, an allenic system at positions 7-9 and triple bonds at positions 10 and 12. It is a long-chain fatty acid, a polyunsaturated fatty acid, a straight-chain fatty acid, an acetylenic fatty acid, an allenic fatty acid and a terminal acetylenic compound.
科学的研究の応用
Therapeutic Drug Monitoring
Vancomycin is recognized for its essential role in treating severe Gram-positive infections. However, its therapeutic effectiveness is closely tied to appropriate dosing strategies, as improper dosing can lead to therapeutic failure, bacterial resistance, and toxicity. Therapeutic drug monitoring (TDM) is a critical component of vancomycin therapy management, especially in specific patient subpopulations. While implementation in clinical practice faces challenges due to the absence of consensus and cohesive documents, TDM is acknowledged as crucial for ensuring optimal therapeutic outcomes. The evidence for vancomycin TDM presents a moderate level with substantial practical recommendations, particularly in neonates, pediatric patients, and individuals with renal impairment. However, further research is needed to address knowledge gaps and optimize vancomycin dosing and monitoring practices (Monteiro et al., 2018).
Population Pharmacokinetics
Vancomycin's population pharmacokinetics have been extensively studied, revealing a consensus on structural models and covariates impacting its pharmacodynamics. In neonates and infants, a one-compartment model is predominantly used, while adults are more commonly modeled using a two-compartment approach. Key covariates such as age, creatinine clearance, and body weight are consistently included in most pharmacokinetic models. These models underline the significant interindividual variability in clearance and volume of distribution, emphasizing the importance of individualized dosing regimens based on patient-specific characteristics. The review of population pharmacokinetic models offers valuable insights for clinicians and researchers aiming to optimize vancomycin dosage, particularly highlighting the need for dosage adjustments based on age, body weight, and renal function (Marsot et al., 2012).
特性
CAS番号 |
544-51-4 |
---|---|
分子式 |
C13H10O2 |
分子量 |
198.22 g/mol |
InChI |
InChI=1S/C13H10O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h1,5,7-11H,12H2,(H,14,15)/b9-8-,11-10+ |
InChIキー |
APNPVBXEWGCCLU-QNRZBPGKSA-N |
異性体SMILES |
C#CC#CC=C=C/C=C\C=C\CC(=O)O |
SMILES |
C#CC#CC=C=CC=CC=CCC(=O)O |
正規SMILES |
C#CC#CC=C=CC=CC=CCC(=O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。